{2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462875
InChI: InChI=1S/C10H18N2O3/c1-8(13)11(2)6-9-4-3-5-12(9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)
SMILES: CC(=O)N(C)CC1CCCN1CC(=O)O
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol

{2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13462875

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

{2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -

Specification

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
IUPAC Name 2-[2-[[acetyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C10H18N2O3/c1-8(13)11(2)6-9-4-3-5-12(9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)
Standard InChI Key KMVHIWXSTRHAKC-UHFFFAOYSA-N
SMILES CC(=O)N(C)CC1CCCN1CC(=O)O
Canonical SMILES CC(=O)N(C)CC1CCCN1CC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 2-position with a [(acetyl-methyl-amino)-methyl] group and at the 1-position with an acetic acid moiety. The IUPAC name, 2-[2-[[acetyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid, reflects this arrangement. Key structural descriptors include:

PropertyValue
Molecular FormulaC10H18N2O3\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight214.26 g/mol
SMILESCC(=O)N(C)CC1CCCN1CC(=O)O
InChIKeyKMVHIWXSTRHAKC-UHFFFAOYSA-N

The presence of both amine and carboxylic acid groups enables diverse reactivity, including salt formation, esterification, and participation in peptide coupling reactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting from pyrrolidine precursors. A generalized approach includes:

  • Alkylation: Introduction of the [(acetyl-methyl-amino)-methyl] group via nucleophilic substitution.

  • Carboxylic Acid Formation: Oxidation or hydrolysis of ester intermediates to yield the acetic acid moiety.

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound.

Industrial-scale production may employ continuous flow reactors to enhance yield and reduce byproducts.

Challenges in Synthesis

Key challenges include:

  • Steric Hindrance: Bulky substituents on the pyrrolidine ring complicate alkylation steps .

  • Oxidation Sensitivity: The acetic acid group requires careful handling to avoid decarboxylation.

Biological Activity and Applications

Comparative Analysis with Analogues

Compound NameMolecular FormulaKey Structural DifferencesPotential Applications
{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acidC11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}Isopropyl substitutionEnhanced lipophilicity for CNS targeting
{(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acidC12H20N2O3\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{3}Cyclopropyl groupImproved metabolic stability

This table underscores how minor structural changes influence bioactivity and pharmacokinetics.

Research Gaps and Future Directions

Unexplored Therapeutic Avenues

  • Cancer Research: Pyrrolidine derivatives often exhibit kinase inhibition, warranting studies on antiproliferative effects.

  • Antimicrobial Activity: Structural similarity to quinolones suggests potential against resistant pathogens.

Synthetic Improvements

  • Enantioselective Synthesis: Development of asymmetric routes to access stereoisomers with enhanced potency .

  • Green Chemistry: Solvent-free or catalytic methods to reduce environmental impact.

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